molecular formula C19H14FNOS2 B4874741 3-(4-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one

3-(4-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B4874741
M. Wt: 355.5 g/mol
InChI Key: RPESYDKFVNFVGG-YMGXUNRSSA-N
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Description

3-(4-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H14FNOS2 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-fluorophenyl)-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one is 355.05008458 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(4-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one is part of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Overview of Thiazolidin-4-ones

Thiazolidin-4-ones are characterized by their heterocyclic structure, which allows for modifications that can enhance their biological properties. These compounds have been reported to exhibit a wide range of activities, including:

  • Anticancer
  • Antimicrobial
  • Antidiabetic
  • Anti-inflammatory
  • Anticonvulsant

Table 1: Summary of Biological Activities of Thiazolidin-4-one Derivatives

Activity TypeDescriptionReferences
AnticancerInduces apoptosis and cell cycle arrest
AntimicrobialEffective against various bacterial strains
AntidiabeticModulates insulin sensitivity and glucose metabolism
Anti-inflammatoryReduces inflammation markers
AnticonvulsantExhibits anticonvulsant properties

Anticancer Activity

Recent studies have shown that thiazolidinone derivatives, including the compound , exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent cytotoxicity against various cancer cell lines, including MCF7 and A2780. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

Case Study: A derivative with a similar scaffold was tested against multiple cancer lines, showing an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

Antimicrobial Properties

The antimicrobial activity of thiazolidinone derivatives has been extensively documented. The specific compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the phenyl group significantly enhance antibacterial activity.

Case Study: A related study found that thiazolidinone compounds exhibited inhibition rates of over 90% against E. coli and S. aureus, suggesting that the 4-fluoro substitution may contribute positively to its antimicrobial profile .

Antidiabetic Effects

Thiazolidinones are known for their role in enhancing insulin sensitivity and regulating glucose levels. The compound's structure suggests it may interact with PPARγ receptors, similar to established antidiabetic drugs.

Research Findings: Compounds within this class have shown promising results in lowering blood glucose levels in diabetic models, indicating that further exploration could lead to new therapeutic options for diabetes management .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural components. The presence of electron-withdrawing groups like fluorine enhances the biological efficacy by improving solubility and bioavailability.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
FluorineIncreases potency against cancer cells
MethylEnhances antimicrobial properties
PhenylCritical for interaction with targets

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. Specifically, compounds similar to 3-(4-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one have been shown to:

  • Modulate cell cycle progression.
  • Induce DNA damage response pathways.

In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting potential for development as an anticancer therapeutic agent.

Antimicrobial Properties

The compound also displays antimicrobial activities. Its structural components allow it to interact with microbial enzymes or cellular targets, leading to inhibition of growth in various bacterial and fungal strains. This makes it a candidate for further exploration in the development of new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways, which is crucial for treating conditions like arthritis or other inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves:

  • Condensation Reactions : Combining appropriate aldehydes and thiosemicarbazides under acidic or basic conditions, leading to the formation of a Schiff base intermediate that cyclizes to form the thiazolidinone ring.
  • Optimization Techniques : Industrial production focuses on maximizing yield and purity through controlled reaction conditions and purification methods such as chromatography.

Properties

IUPAC Name

(5Z)-3-(4-fluorophenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNOS2/c1-13(11-14-5-3-2-4-6-14)12-17-18(22)21(19(23)24-17)16-9-7-15(20)8-10-16/h2-12H,1H3/b13-11+,17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPESYDKFVNFVGG-YMGXUNRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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